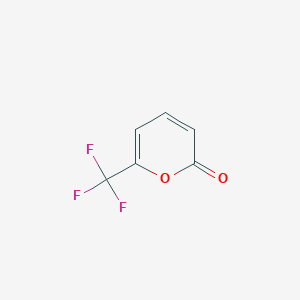

6-(Trifluoromethyl)-2H-pyran-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of trifluoromethyl-substituted compounds has been a topic of interest in recent years . For instance, a study describes the synthesis and properties of 6-trifluoromethyl-substituted thiopyrano derivatives . The process involved a [3+2] cycloaddition reaction of ethyl cyanocarboxylate N-oxide and 6-trifluoromethyl-2H-thiopyran, followed by further transformations .Chemical Reactions Analysis

The trifluoromethyl group has been incorporated into organic motifs through various chemical reactions . These reactions often involve transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- 6-(Trifluoromethyl)-2H-pyran-2-one and its derivatives have been utilized in the synthesis of various compounds. For example, 3-acylamino-6-polyfluoroalkyl-2H-pyran2-ones have been synthesized from β-alkoxyvinyl polyfluoroalkyl ketones and N-acylglycines in high yields, demonstrating their utility in chemical synthesis (Gerus et al., 2005).

Versatile Chemical Properties

- The compound has shown to be an important building-block in the synthesis of various CF3-containing cycloadducts, trifluoromethylated aromatic, and heteroaromatic compounds. This is due to its reactivity as both a conjugated cyclic diene and an electrophile, allowing for a range of chemical reactions and syntheses (Usachev, 2015).

Computational Studies

- Computational studies have been conducted on the reactions of fluorine-containing 2,4-dialkoxy-3,4-dihydro-2H-pyrans with aromatic compounds, providing insights into the reaction mechanisms and potential applications in chemical synthesis (Ota et al., 2012).

Applications in Coupling Reactions

- This compound derivatives have been demonstrated as applicable in coupling reactions directly onto the ring. This makes them useful for the preparation of highly substituted compounds, showcasing their versatility in organic synthesis (Donslund et al., 2015).

Synthesis of Various Derivatives

- Efficient synthesis methods have been developed for various derivatives of this compound. These methods highlight the compound's role in the creation of a diverse array of chemical structures (Marangoni et al., 2018).

Combined Computational and Experimental Studies

- Studies combining computational and experimental approaches have been conducted to analyze the reactivity and selectivity of 2-trifluoromethylated oxidopyrylium species, further elucidating the compound's chemical behavior (Yamamoto et al., 2022).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(trifluoromethyl)pyran-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O2/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIQKXCSRGSEEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC(=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole](/img/structure/B2395098.png)

![2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2395100.png)

![4-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2395101.png)

![3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2395104.png)

![N-(4-chlorophenethyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2395112.png)